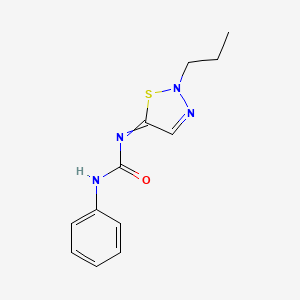
N-Phenyl-N'-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea typically involves the reaction of phenyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, yield, and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiadiazole ring to a more saturated form.
Substitution: Various substitution reactions can occur, particularly on the phenyl ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, these compounds may be investigated for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry
Industrially, thiadiazole derivatives can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would vary accordingly.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-N’-(2-methyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
- N-Phenyl-N’-(2-ethyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
Uniqueness
N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea may exhibit unique properties due to the presence of the propyl group, which can influence its reactivity, solubility, and biological activity compared to its methyl and ethyl analogs.
Propiedades
Número CAS |
94563-50-5 |
|---|---|
Fórmula molecular |
C12H14N4OS |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-propylthiadiazol-5-ylidene)urea |
InChI |
InChI=1S/C12H14N4OS/c1-2-8-16-13-9-11(18-16)15-12(17)14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,17) |
Clave InChI |
XTIKZZRAZYTODR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1N=CC(=NC(=O)NC2=CC=CC=C2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
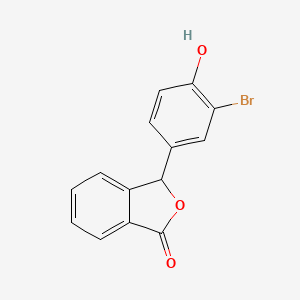

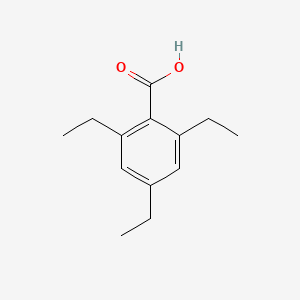
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)

![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
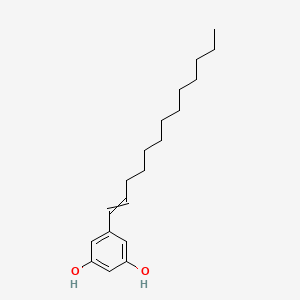
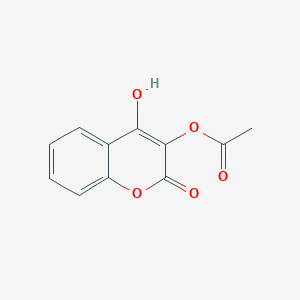
![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
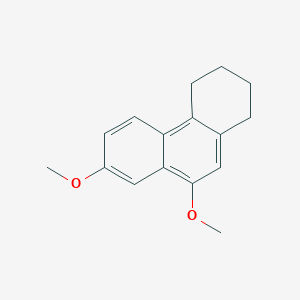
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
